molecular formula C21H41N5O11 B6596021 Casein acid hydrolysate CAS No. 65072-00-6

Casein acid hydrolysate

Cat. No.: B6596021
CAS No.: 65072-00-6
M. Wt: 539.6 g/mol
InChI Key: XZNUGFQTQHRASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Casein acid hydrolysate is typically prepared by hydrolyzing casein with hydrochloric acid. The process involves mixing casein with hydrochloric acid and heating the mixture to break down the protein into smaller peptides and amino acids. The reaction conditions usually include a temperature range of 50-55°C and a pH of around 7.0 .

Industrial Production Methods: In industrial settings, this compound is produced by controlled acid hydrolysis of casein. The process involves mixing casein with hydrochloric acid and heating it for an extended period, typically 18-20 hours, until the casein is fully broken down. The resulting hydrolysate is then neutralized, filtered, and dried to obtain a powder form .

Chemical Reactions Analysis

Types of Reactions: Casein acid hydrolysate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is hydrolysis, where peptide bonds in the casein protein are broken down into smaller peptides and amino acids .

Common Reagents and Conditions: The most common reagent used in the hydrolysis of casein is hydrochloric acid. The reaction conditions typically involve heating the mixture to around 50-55°C and maintaining a pH of 7.0 .

Major Products Formed: The major products formed from the hydrolysis of casein are smaller peptides and free amino acids. These products are highly soluble and can be easily absorbed by the body .

Scientific Research Applications

Casein acid hydrolysate has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a nutrient source in culture media for the growth of microorganisms. It provides essential amino acids and peptides that support microbial growth .

Biology: In biological research, this compound is used to study protein digestion and absorption. It is also used in the production of bioactive peptides with antioxidant and immune-modulating properties .

Medicine: In medicine, this compound is used in nutritional supplements for patients with protein malabsorption issues. It is also used in the formulation of specialized diets for infants and individuals with specific dietary needs .

Industry: In the food industry, this compound is used as a flavor enhancer and as a functional ingredient in various food products. It is also used in the production of certain antibiotics, toxins, and enzymes .

Properties

IUPAC Name

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNUGFQTQHRASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860545
Record name 5-Amino-2-({7-amino-6-[(4,6-diamino-2,3-dihydroxycyclohexyl)oxy]-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl}oxy)-6-(hydroxymethyl)oxane-3,4-diol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Casein hydrolysate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

65072-00-6
Record name Caseins, hydrolyzates
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Caseins, hydrolyzates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Casein acid hydrolysate
Reactant of Route 2
Casein acid hydrolysate
Reactant of Route 3
Casein acid hydrolysate
Reactant of Route 4
Casein acid hydrolysate
Reactant of Route 5
Casein acid hydrolysate
Reactant of Route 6
Casein acid hydrolysate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.